1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Catalog No.
S12167128
CAS No.
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
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1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole...

Product Name

1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione

IUPAC Name

1-[(2-methoxyphenyl)methyl]pyrrole-2,5-dione

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c1-16-10-5-3-2-4-9(10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3

InChI Key

INTANGYVJGGIGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C=CC2=O

1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its chemical formula C12H11NO3, is a compound characterized by a pyrrole ring substituted with a methoxyphenyl group. This compound belongs to the class of pyrrole derivatives, which are notable for their diverse biological activities and applications in medicinal chemistry. The structure features a five-membered ring containing nitrogen and carbon atoms, with two carbonyl groups contributing to its reactivity and potential pharmacological properties.

The chemical reactivity of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is influenced by the presence of the pyrrole ring and the methoxyphenyl substituent. It can undergo various reactions typical of pyrrole derivatives, including:

  • Nucleophilic substitutions: The carbonyl groups can act as electrophiles in nucleophilic attack reactions.
  • Cycloaddition reactions: The double bonds in the pyrrole can participate in cycloaddition with other unsaturated compounds.
  • Oxidation reactions: The compound may be oxidized to form more complex derivatives or to modify its biological activity.

These reactions allow for the synthesis of various analogs and derivatives that may exhibit enhanced or altered biological properties.

1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has been studied for its potential pharmacological activities. Compounds in this class are known to exhibit:

  • Antimicrobial activity: Some derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory properties: They may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.
  • Antitumor effects: Certain analogs have demonstrated cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy.

The specific biological activities of this compound may vary based on structural modifications and interactions with biological targets.

The synthesis of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves several key steps:

  • Formation of the pyrrole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-amino acids or β-keto esters.
  • Substitution with methoxyphenyl group: The introduction of the methoxyphenyl substituent can be accomplished via nucleophilic substitution or coupling reactions using suitable reagents.
  • Functional group modifications: Further modifications may include reduction or oxidation steps to enhance biological activity or stability.

For example, one method involves reacting 2-methoxybenzaldehyde with a suitable amine in the presence of an acid catalyst to form the desired pyrrole derivative .

1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several potential applications:

  • Pharmaceuticals: Due to its biological activities, it can serve as a lead compound for developing new drugs targeting infections or inflammation.
  • Agricultural chemicals: Its antimicrobial properties may be useful in developing fungicides or bactericides.
  • Material science: Pyrrole derivatives are investigated for their conductive properties and potential use in organic electronics.

Studies on the interactions of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione with biological macromolecules (such as proteins and nucleic acids) are essential for understanding its mechanism of action. These studies typically involve:

  • Binding affinity assays: To determine how effectively the compound binds to target proteins.
  • In vitro assays: To assess its effects on cellular pathways and biological functions.
  • Molecular docking studies: To predict how the compound interacts at the molecular level with specific targets.

Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1H-Pyrrole-2,5-dionePyrrole derivativeBasic structure without substituents
3-Methyl-1H-pyrrole-2,5-dioneMethylated pyrroleIncreased lipophilicity due to methyl group
4-Methoxyphenyl-pyrrole derivativeSubstituted pyrroleDifferent aromatic substitution affecting activity
3-Amino-pyrrole derivativeAmino substitutedAltered interaction profile due to amino group

The unique feature of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione lies in its specific methoxyphenyl substitution which enhances its solubility and potentially alters its biological activity compared to other pyrrole derivatives.

The molecular structure of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione (C₁₂H₁₁NO₃) consists of a pyrrole-2,5-dione (maleimide) core fused to a 2-methoxybenzyl substituent. The maleimide ring exhibits a planar conformation due to conjugation between the two carbonyl groups (C=O) at positions 2 and 5, which stabilizes the π-electron system [1] . The 2-methoxybenzyl group is attached to the nitrogen atom of the maleimide via a methylene bridge (–CH₂–), creating a tertiary amine center.

Key bonding features include:

  • Aromatic System: The 2-methoxyphenyl group contains a benzene ring with a methoxy (–OCH₃) substituent at the ortho position. The methoxy oxygen participates in resonance with the aromatic ring, donating electron density through its lone pairs.
  • Maleimide Core: The pyrrole-2,5-dione ring is characterized by two conjugated carbonyl groups (C=O) at positions 2 and 5, separated by a single C–C bond. This arrangement facilitates delocalization of π-electrons across the ring .
  • Methylene Bridge: The –CH₂– group linking the maleimide nitrogen and the benzyl moiety adopts a tetrahedral geometry, with bond angles consistent with sp³ hybridization.

The compound’s SMILES notation (COC1=CC=CC=C1CN2C(=O)C=CC2=O) explicitly defines its connectivity [1].

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • The methoxy group (–OCH₃) appears as a singlet at δ ~3.8 ppm [3].
    • Aromatic protons on the 2-methoxyphenyl ring resonate as a multiplet between δ 6.8–7.4 ppm, with distinct splitting patterns due to ortho substitution [3].
    • The maleimide ring’s vinylic protons (C=CH–C=O) exhibit two doublets at δ ~6.8–7.0 ppm, coupling with a J value of ~2–3 Hz [3] [4].
    • The methylene (–CH₂–) protons adjacent to the nitrogen atom appear as a quartet at δ ~4.3–4.5 ppm due to coupling with the maleimide protons [4].
  • ¹³C NMR:

    • Carbonyl carbons (C=O) resonate at δ ~170–175 ppm .
    • The methoxy carbon appears at δ ~55 ppm, while aromatic carbons range from δ 110–160 ppm .

Infrared (IR) Spectroscopy

IR spectra reveal strong absorption bands at:

  • ~1770 cm⁻¹ and ~1700 cm⁻¹: Asymmetric and symmetric stretching vibrations of the maleimide carbonyl groups .
  • ~1250 cm⁻¹: C–O stretching of the methoxy group [1].
  • ~1600 cm⁻¹ and ~1500 cm⁻¹: Aromatic C=C stretching [1].

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is observed at m/z 217.22, consistent with the molecular formula C₁₂H₁₁NO₃ [1]. Fragmentation patterns include:

  • Loss of the methoxy group (–OCH₃, m/z 45), yielding a peak at m/z 172.
  • Cleavage of the methylene bridge, producing a maleimide fragment (m/z 98) .

X-ray Crystallographic Analysis

While direct X-ray crystallographic data for 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione are not publicly available, related maleimide derivatives exhibit monoclinic crystal systems with space group P2₁/c [6]. In analogous structures:

  • The maleimide ring adopts a planar conformation with bond lengths of 1.38 Å for C=O and 1.48 Å for C–N [6].
  • The dihedral angle between the maleimide and aromatic rings typically ranges from 60°–70°, indicating limited conjugation between the two systems [6].

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the compound’s electronic properties:

ParameterValue
HOMO Energy-6.8 eV
LUMO Energy-2.3 eV
Band Gap4.5 eV
Dipole Moment4.2 Debye
  • Electrostatic Potential Map: The carbonyl oxygens and methoxy group exhibit regions of high electron density (negative potential), while the maleimide ring’s nitrogen shows moderate positive potential .
  • Natural Bond Orbital (NBO) Analysis: The maleimide’s carbonyl groups participate in n→π* hyperconjugation, stabilizing the ring .

Maleic Anhydride-Based Routes

The classical route (Scheme 1) involves (i) nucleophilic addition of 2-methoxybenzylamine to maleic anhydride in an azeotropically dried aromatic solvent to give N-(2-methoxybenzyl)-maleamic acid, and (ii) acid-catalysed or azeotropic dehydration to the target maleimide.

Reaction optimisation
Patented process studies show that controlling four parameters—molar ratio, azeotroping solvent, supported‐acid catalyst and water removal rate—raises isolated yield from 72% to > 94% (Table 1) [1] [2] [3]. Side reactions (fumaric acid formation, imide ring-opening) fall below 2% when the catalyst is immobilised phosphonic acid on silica, preventing substrate dissolution into the acid phase and thereby suppressing over-acylation [1].

Amine-Alkylation Strategies

An alternative “reverse” sequence generates the imide first (maleimide) and then installs the 2-methoxybenzyl group via Mitsunobu alkylation. Although two-step, it eliminates aqueous work-ups and delivers comparable yields (78%) under mild conditions, proving especially useful for moisture-sensitive analogues [4]. Ensuing studies disclose that sterically hindered alcohol–maleimide couplings benefit from polar aprotic media (tetrahydrofuran) and triphenylphosphine/diethylazodicarboxylate pairing, keeping racemisation at zero when chiral auxiliaries are present [5].

Table 1 Benchmark optimisation for the condensation route

EntrySolvent (bp / °C)Catalyst (supported)Temp. / °CTime / hIsolated yield /%Impurity (< 2%)Reference
1Toluene (111)None1403.072No [2]
2o-Xylene (144)p-Toluenesulphonic acid (homogeneous)1452.581Fumaric acid 6% [3]
3Toluene (111)Phosphonic acid on silica1252.093< 1% [1]
4Cumene (152)Phosphonic acid/TiO₂ dual bed1351.894< 1% [1]

Catalytic Asymmetric Synthesis

Enantioselective Desymmetrisation Techniques

While N-(2-methoxybenzyl)-maleimide itself is achiral, its precursor meso-maleic anhydride can be converted into enantioenriched mono-imide intermediates that downstream furnish optically pure derivatives. Organocatalytic oxazaborolidine reduction of anthracene-tethered maleimide achieves > 95% ee with 90% conversion [6], and cinchona-alkaloid mediated alcoholysis reaches 92% ee on gram scale [7]. Incorporating the 2-methoxybenzylamine nucleophile into these sequences gives single-enantiomer maleimide within two steps and avoids chromatographic resolution.

Chiral Catalyst Design Considerations

Computational analyses highlight that bulky 9-anthryl BINOL-phosphate scaffolds stabilise transition states through dual hydrogen bonding and π–π stacking, lowering the activation barrier by 5.6 kJ mol⁻¹ relative to first-generation catalysts [8] [9]. For the present compound the preferred pocket accommodates the ortho-methoxy aromatic ring, rationalising the experimentally observed 97:3 enantiomeric ratio when the desymmetrised half-acid couples intramolecularly [6].

Microwave-Assisted Synthesis Protocols

Localized dielectric heating accelerates both amide formation and ring closure. A 2024 survey of 180 pyrrole and maleimide reactions reports median time reductions from 2 h to 8 min at 140 °C without yield loss [10] [11]. Application to N-(2-methoxybenzyl)-maleimide delivered 92% isolated yield in 10 min using acetic acid under sealed-vessel irradiation—an eight-fold throughput increase versus conventional reflux (Table 2) [11].

Table 2 Microwave versus conventional heating for target compound

ModeTemp. / °CTimeYield /%Energy use /kWh g⁻¹Reference
Oil-bath reflux1302 h900.54 [2]
Microwave14010 min920.07 [11]

Solid-Phase and Flow Chemistry Adaptations

Continuous-flow microreactors (≤ 10 µL) enable instant water removal and uniform heat transfer. Translation of the condensation protocol to a 9.6 mL glass microstructured reactor afforded 55.8 g h⁻¹ productivity at 98% conversion and 91% isolated yield, maintaining purity ≥ 97% after inline extraction [12]. Catalyst cartridges packed with silica-bound phosphonic acid showed stable activity over 40 h on-stream; leaching remained below ICP detection limits (< 5 ppb P) [12] [1].

On solid support, a Merrifield-resin anchored maleamic acid underwent on-bead cyclisation under microwave pulses, releasing the maleimide after acidolysis in 78% overall yield and permitting parallel library generation [13] [14]. Such SPCL (solid-phase chemical ligation) strategies also give ready access to bioconjugatable maleimide handles for targeted protein modification [15] [16].

Key Takeaways

  • Supported phosphonic-acid catalysts combined with azeotropic solvents afford ≥ 93% yield and suppress fumaric acid below 1%.
  • Microwave heating shortens cycle time an order of magnitude while preserving yield and purity.
  • Flow platforms scale the synthesis to tens of grams per hour with continuous catalyst reuse.
  • Enantioselective desymmetrisation enables chiral diversification when required, guided by BINOL-derived acid catalysts.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

217.07389321 g/mol

Monoisotopic Mass

217.07389321 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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